molecular formula C10H12N4O3 B314699 N-tert-butyl-5-nitro-2,1,3-benzoxadiazol-4-amine

N-tert-butyl-5-nitro-2,1,3-benzoxadiazol-4-amine

Cat. No.: B314699
M. Wt: 236.23 g/mol
InChI Key: GAOBBAIZSWBHKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-tert-butyl-5-nitro-2,1,3-benzoxadiazol-4-amine is an organic compound that belongs to the class of benzoxadiazoles. This compound is characterized by the presence of a tert-butylamino group and a nitro group attached to a benzoxadiazole ring. Benzoxadiazoles are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-5-nitro-2,1,3-benzoxadiazol-4-amine typically involves the nitration of 2,1,3-benzoxadiazole followed by the introduction of the tert-butylamino group. One common method involves the reaction of 2,1,3-benzoxadiazole with nitric acid to introduce the nitro group at the 5-position. This is followed by the reaction with tert-butylamine to introduce the tert-butylamino group at the 4-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and other scalable techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-5-nitro-2,1,3-benzoxadiazol-4-amine undergoes various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The tert-butylamino group can participate in nucleophilic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butylamino group.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as alkyl halides.

    Oxidation: Oxidizing agents like potassium permanganate.

Major Products

    Reduction: 4-(Tert-butylamino)-5-amino-2,1,3-benzoxadiazole.

    Substitution: Various substituted benzoxadiazoles depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the tert-butylamino group.

Scientific Research Applications

N-tert-butyl-5-nitro-2,1,3-benzoxadiazol-4-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of materials with specific properties, such as fluorescence.

Mechanism of Action

The mechanism of action of N-tert-butyl-5-nitro-2,1,3-benzoxadiazol-4-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    4-(Tert-butylamino)-5-amino-2,1,3-benzoxadiazole: Similar structure but with an amino group instead of a nitro group.

    4-(Tert-butylamino)-2,1,3-benzoxadiazole: Lacks the nitro group.

    5-Nitro-2,1,3-benzoxadiazole: Lacks the tert-butylamino group.

Uniqueness

N-tert-butyl-5-nitro-2,1,3-benzoxadiazol-4-amine is unique due to the presence of both the tert-butylamino and nitro groups, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C10H12N4O3

Molecular Weight

236.23 g/mol

IUPAC Name

N-tert-butyl-5-nitro-2,1,3-benzoxadiazol-4-amine

InChI

InChI=1S/C10H12N4O3/c1-10(2,3)11-9-7(14(15)16)5-4-6-8(9)13-17-12-6/h4-5,11H,1-3H3

InChI Key

GAOBBAIZSWBHKL-UHFFFAOYSA-N

SMILES

CC(C)(C)NC1=C(C=CC2=NON=C21)[N+](=O)[O-]

Canonical SMILES

CC(C)(C)NC1=C(C=CC2=NON=C21)[N+](=O)[O-]

Origin of Product

United States

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